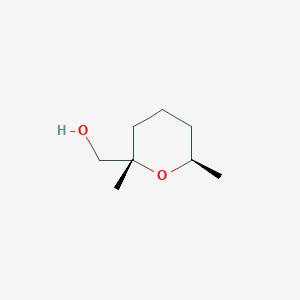
trans-Tetrahydro-2,6-dimethyl-2H-pyran-2-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-Tetrahydro-2,6-dimethyl-2H-pyran-2-methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a colorless liquid that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of trans-Tetrahydro-2,6-dimethyl-2H-pyran-2-methanol in cancer treatment is not fully understood. However, studies have shown that the compound induces apoptosis, which is a process of programmed cell death. This leads to the inhibition of cancer cell growth and proliferation.
Effets Biochimiques Et Physiologiques
Trans-Tetrahydro-2,6-dimethyl-2H-pyran-2-methanol has been shown to have various biochemical and physiological effects. Studies have shown that the compound can modulate the activity of different enzymes, including caspases, which are involved in the regulation of apoptosis. It also has anti-inflammatory properties, which make it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using trans-Tetrahydro-2,6-dimethyl-2H-pyran-2-methanol in lab experiments is its high yield and purity. It is also readily available, making it easy to obtain for research purposes. However, one of the limitations is that the mechanism of action is not fully understood, which makes it challenging to optimize its use in different applications.
Orientations Futures
There are numerous future directions for the use of trans-Tetrahydro-2,6-dimethyl-2H-pyran-2-methanol. One of the most significant is in the development of new cancer therapies. Studies are ongoing to optimize its use in cancer treatment and to understand its mechanism of action fully. Other potential applications include the treatment of inflammatory diseases and the development of new drugs with improved efficacy and safety profiles.
Conclusion:
Trans-Tetrahydro-2,6-dimethyl-2H-pyran-2-methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in different fields. It has been synthesized using different methods and has been the subject of numerous scientific studies. Its potential applications in cancer treatment and the treatment of inflammatory diseases make it a promising compound for future research. However, further studies are needed to optimize its use and to fully understand its mechanism of action.
Méthodes De Synthèse
Trans-Tetrahydro-2,6-dimethyl-2H-pyran-2-methanol can be synthesized using different methods. One of the most common methods involves the reaction of 2,6-dimethyl-2H-pyran with hydroxylamine hydrochloride in the presence of a catalyst. The reaction leads to the formation of the desired compound with high yield and purity.
Applications De Recherche Scientifique
Trans-Tetrahydro-2,6-dimethyl-2H-pyran-2-methanol has been the subject of numerous scientific studies due to its potential applications in different fields. One of the most significant applications is in the field of medicine. Studies have shown that the compound has anticancer properties and can be used in the treatment of different types of cancer, including breast, lung, and colon cancer.
Propriétés
Numéro CAS |
116409-38-2 |
|---|---|
Nom du produit |
trans-Tetrahydro-2,6-dimethyl-2H-pyran-2-methanol |
Formule moléculaire |
C8H16O2 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
[(2S,6R)-2,6-dimethyloxan-2-yl]methanol |
InChI |
InChI=1S/C8H16O2/c1-7-4-3-5-8(2,6-9)10-7/h7,9H,3-6H2,1-2H3/t7-,8+/m1/s1 |
Clé InChI |
SVASHMIUDJIIOL-SFYZADRCSA-N |
SMILES isomérique |
C[C@@H]1CCC[C@@](O1)(C)CO |
SMILES |
CC1CCCC(O1)(C)CO |
SMILES canonique |
CC1CCCC(O1)(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




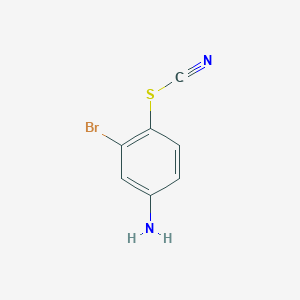
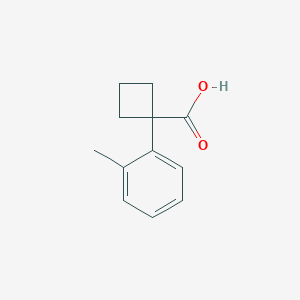
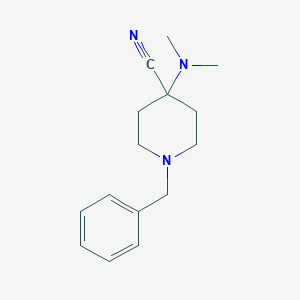
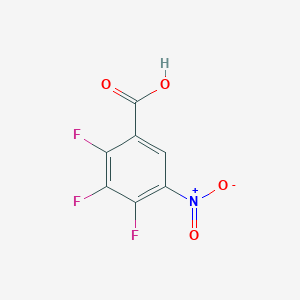
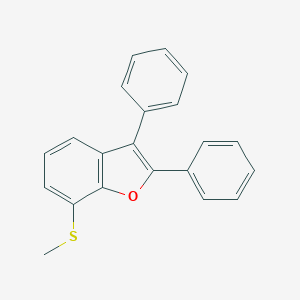
![Ethyl imidazo[5,1-b]thiazole-7-carboxylate](/img/structure/B172843.png)
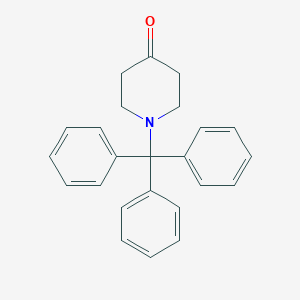
![1H-Thieno[2,3-d]pyrimidine-2,4-dithione](/img/structure/B172848.png)
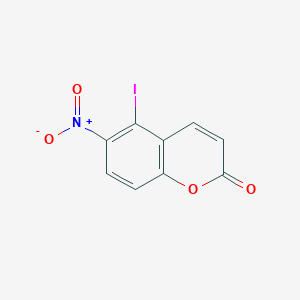
![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B172851.png)
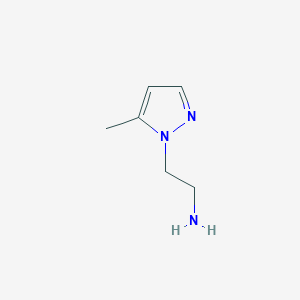
![2-[(4-Chlorophenyl)thio]nicotinic acid](/img/structure/B172855.png)
![6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B172859.png)